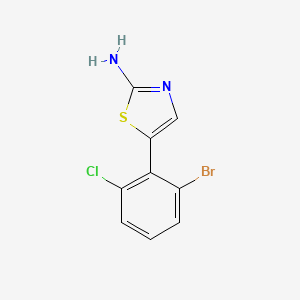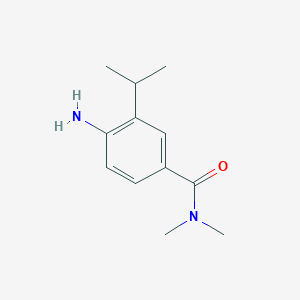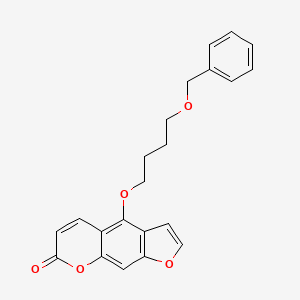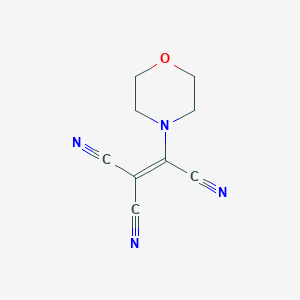![molecular formula C10H3BrCl2N2O B14777133 4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination and chlorination of furoquinazoline derivatives . The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other biological targets, leading to its diverse pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline can be compared with other similar compounds, such as:
7-Bromo-2,4-dichloro-8-fluoro-quinazoline: This compound shares a similar quinazoline core but has different substituents, leading to variations in its chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a different functional group but belong to the same heterocyclic family, exhibiting distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinazoline derivatives .
Eigenschaften
Molekularformel |
C10H3BrCl2N2O |
|---|---|
Molekulargewicht |
317.95 g/mol |
IUPAC-Name |
4-bromo-7,9-dichlorofuro[2,3-f]quinazoline |
InChI |
InChI=1S/C10H3BrCl2N2O/c11-5-3-6-7(8-4(5)1-2-16-8)9(12)15-10(13)14-6/h1-3H |
InChI-Schlüssel |
XWCNPTAPCMXVQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C3C(=CC(=C21)Br)N=C(N=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)

![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)








![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)

